molecular formula C23H22N4O4 B2527653 1-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2137843-04-8

1-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2527653
CAS No.: 2137843-04-8
M. Wt: 418.453
InChI Key: OKVKXOOQPBVJCA-UHFFFAOYSA-N
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Description

This compound is a multifunctional organic molecule featuring three critical structural motifs:

Fmoc protection: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for amines, widely employed in solid-phase peptide synthesis (SPPS) .

Pyrrolidine scaffold: The pyrrolidine ring (a five-membered saturated nitrogen heterocycle) provides conformational rigidity and is often used to mimic peptide turn structures .

Triazole-carboxylic acid: The 1,2,3-triazole ring, typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), acts as a bioisostere for amide bonds, enhancing metabolic stability .

This molecule’s design integrates synthetic versatility (via Fmoc deprotection) and structural mimicry, making it valuable in drug discovery and bioconjugation.

Properties

IUPAC Name

1-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]methyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c28-22(29)21-13-26(25-24-21)12-15-6-5-11-27(15)23(30)31-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,13,15,20H,5-6,11-12,14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVKXOOQPBVJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN5C=C(N=N5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137843-04-8
Record name 1-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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Biological Activity

The compound 1-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a member of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, emphasizing its potential applications in pharmacology.

Synthesis and Structural Characteristics

The synthesis of triazole derivatives typically involves "click chemistry," particularly the azide-alkyne cycloaddition reaction. The specific compound can be synthesized through a series of steps that involve protecting groups to enhance stability during reactions. The presence of the 9H-fluoren-9-yl group contributes to the compound's lipophilicity and potential bioactivity.

Key Structural Features

  • Triazole Ring : The 1,2,3-triazole moiety is known for its ability to form hydrogen bonds and interact with biological targets.
  • Pyrrolidine Moiety : This structure may enhance the compound's ability to penetrate biological membranes.
  • Carboxylic Acid Functionality : This group is crucial for biological activity, influencing solubility and interaction with enzymes.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that 1H-1,2,3-triazole-4-carboxylic acids show activity against various Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 59.5 µg/mL .

Antiviral Properties

Triazoles have also been investigated for their antiviral effects. Compounds within this class have shown promise against viruses by inhibiting viral replication mechanisms. The structural variations in triazoles can significantly influence their antiviral efficacy.

Anticancer Potential

Some studies have suggested that triazole derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. The specific compound under review has not been extensively studied in this context; however, similar triazoles have shown potential in preclinical models.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives highlighted their effectiveness against pathogenic bacteria. The structure-property relationship indicated that specific functional groups are essential for enhanced activity .

Case Study 2: Cytotoxicity Assays
In vitro assays have demonstrated that certain triazole derivatives can induce cytotoxic effects on cancer cells while sparing normal cells. This selectivity is critical for developing therapeutic agents with minimal side effects .

Data Table: Biological Activities of Related Triazole Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
1H-1,2,3-triazole-4-carboxylic acidAntimicrobial59.5
5-Methyl-1H-[1,2,3]-triazole-4-carboxylic acidAntiviralNot specified
Various TriazolesAnticancerVaries

Scientific Research Applications

Biological Activities

Research indicates that compounds featuring triazole rings exhibit significant biological activities, including:

  • Antimicrobial Properties : Triazole derivatives are known to possess antifungal and antibacterial properties. Studies have shown that this compound can inhibit the growth of certain pathogens.
  • Anticancer Activity : Preliminary data suggests that 1-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid may interact with specific enzymes or receptors involved in cancer progression, potentially leading to the development of targeted therapies.

Applications in Medicinal Chemistry

The unique structural features of this compound lend themselves to various applications in medicinal chemistry:

Application AreaDescription
Drug Development Potential as an anticancer agent or antibiotic due to its biological activities.
Bioconjugation The compound's functional groups allow for conjugation with biomolecules for targeted drug delivery.
Chemical Biology Used in probing biological systems due to its ability to interact with specific proteins or enzymes.

Case Studies

Several studies have explored the applications of this compound:

  • Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant inhibition against various bacterial strains, suggesting its potential as an antibiotic agent.
  • Anticancer Research : Research focused on the interaction of this compound with cancer cell lines revealed promising results in inhibiting cell proliferation and inducing apoptosis.
  • Bioconjugation Applications : Investigations into the use of this compound for bioconjugation showed effective targeting of cancer cells when conjugated with specific antibodies.

Comparison with Similar Compounds

Key Observations :

  • The pyrrolidine ring in the target compound offers greater conformational flexibility compared to piperidine (six-membered ring) in analogues like , which may influence binding affinity in peptide mimetics.
  • Difluoromethyl substitution in introduces metabolic stability and lipophilicity, whereas the target compound’s unsubstituted triazole prioritizes synthetic simplicity.

Triazole Formation

  • The target compound’s triazole ring is likely synthesized via CuAAC between an azide-functionalized pyrrolidine and a propargyl carboxylic acid. This method contrasts with base-catalyzed triazole synthesis in , which uses β-ketoesters and aryl azides but lacks regioselectivity.
  • Efficiency : CuAAC achieves near-quantitative yields under mild conditions , whereas methods in require prolonged reflux (24–48 hours) and yield 45–90% .

Fmoc Protection/Deprotection

  • Fmoc is introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) . Deprotection uses 20% piperidine in DMF , consistent with SPPS protocols .

Physicochemical Properties

Property Target Compound 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 2-[4-(Fmoc)piperazin-1-yl]acetic acid
Molecular Weight ~450 g/mol* 276.25 g/mol 356.39 g/mol
Polarity High (triazole + COOH) Moderate (formyl + COOH) Low (piperazine + acetic acid)
Solubility DMSO > Water DMSO > Water DMSO ≈ Water
Stability Stable at pH 7–9 Prone to tautomerization (cyclic hemiacetal) Stable under acidic conditions

*Estimated based on analogous structures .

Q & A

What are the common synthetic routes for preparing this compound, and what critical parameters influence yield?

Basic Research Question
The synthesis typically involves three stages: (1) Fmoc protection of the pyrrolidine nitrogen using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., NaHCO₃ in dioxane/water); (2) coupling of the triazole-carboxylic acid moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted methods; (3) deprotection of the Fmoc group using piperidine in DMF . Critical parameters include reaction temperature (20–40°C for CuAAC), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% CuI). Impurities often arise from incomplete deprotection or side reactions at the triazole ring .

How does the Fmoc group enhance stability during peptide synthesis, and what are its limitations?

Basic Research Question
The Fmoc (9-fluorenylmethoxycarbonyl) group provides orthogonal protection for amines, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile functional groups. Its UV-active fluorenyl moiety aids in monitoring reaction progress via HPLC. However, Fmoc can introduce hydrophobicity , complicating solubility in aqueous systems, and may require co-solvents like DMSO for handling .

What advanced analytical techniques are used to resolve structural ambiguities in this compound?

Advanced Research Question
Multi-dimensional NMR (¹H-¹³C HSQC, ¹H-¹⁵N HMBC) is critical for confirming regiochemistry of the triazole ring and stereochemistry of the pyrrolidine moiety. X-ray crystallography resolves absolute configuration, while high-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da tolerance). For dynamic behavior, variable-temperature NMR can probe conformational flexibility in the pyrrolidine ring .

How can contradictory reports about its antimicrobial activity be systematically addressed?

Advanced Research Question
Discrepancies often stem from variations in assay conditions (e.g., bacterial strain, inoculum size) or compound purity (>95% required). Researchers should:

  • Validate purity via HPLC-MS (C18 column, 0.1% TFA/ACN gradient).
  • Use orthogonal assays (e.g., broth microdilution vs. time-kill kinetics).
  • Test against isogenic mutant strains to identify target specificity.
  • Control for solvent artifacts (e.g., DMSO cytotoxicity at >1% v/v) .

What strategies mitigate instability during long-term storage?

Advanced Research Question
The compound is sensitive to hydrolysis (amide bond) and oxidation (triazole ring). Optimal storage conditions include:

  • Temperature : -20°C under argon.
  • Solvent : Lyophilized solid or in anhydrous DMSO (avoid aqueous buffers at pH >7).
  • Light protection : Amber vials to prevent UV-induced Fmoc degradation.
    Stability should be monitored via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS .

How does pH influence the compound’s reactivity in biological assays?

Advanced Research Question
At pH <5 , the carboxylic acid group remains protonated, reducing solubility but enhancing membrane permeability. At pH 7.4 (physiological), deprotonation increases solubility but may alter binding to targets like metalloenzymes. Buffered solutions (PBS, HEPES) must be degassed to prevent oxidation. Adjusting pH post-synthesis (e.g., with NH₄OH) can optimize activity in cellular models .

What computational methods predict binding modes with biological targets?

Advanced Research Question
Molecular docking (AutoDock Vina, Glide) screens potential targets using the triazole ring as a hydrogen bond acceptor. MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Pair with binding free energy calculations (MM-PBSA) to rank affinity. Experimental validation via SPR (KD measurement) or ITC (ΔH, ΔS determination) is essential .

How do structural analogs compare in modulating enzyme inhibition?

Advanced Research Question
Replacing the pyrrolidine with azetidine () increases ring strain, enhancing target engagement but reducing metabolic stability. Substituting the triazole with tetrazole lowers pKa, improving solubility but weakening π-π stacking. Fluorinated analogs () show improved pharmacokinetics (e.g., t₁/₂) but require rigorous toxicity screening .

What chromatographic methods ensure ≥98% purity for in vivo studies?

Advanced Research Question
Preparative HPLC (XBridge C18, 5 µm, 19×250 mm) with gradient elution (5→95% ACN in 0.1% formic acid) achieves baseline separation. For polar impurities, HILIC (Acquity BEH Amide) is superior. Validate with charged aerosol detection (CAD) for non-UV-active contaminants. Lyophilize fractions under reduced pressure (<0.1 mbar) .

How to address low solubility in aqueous buffers for cell-based assays?

Advanced Research Question
Use co-solvents (5% DMSO + 10% PEG-400) or cyclodextrin encapsulation (e.g., HP-β-CD). Alternatively, synthesize a prodrug (e.g., methyl ester) hydrolyzed intracellularly. Dynamic light scattering (DLS) confirms nanoparticle formulations (size <200 nm) for improved delivery .

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